2-fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . The presence of both fluorine and boron in the molecule imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps :
Hydroboration: This is the most common route to organoborane reagents. The addition of a B-H bond over an alkene or alkyne to give the corresponding alkyl or alkenylborane is generally very rapid.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and functional group tolerant, making it a widely used method in organic synthesis.
Chemical Reactions Analysis
2-fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions :
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The boron moiety can undergo oxidation to form boronic acids or reduction to form boranes.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The major products formed from these reactions are biaryl compounds.
Scientific Research Applications
2-fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those containing fluorine, which can enhance the biological activity and metabolic stability of the drugs.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in chemical reactions . In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the boron moiety facilitates the formation of stable intermediates, while the fluorine atom can influence the electronic properties of the molecule, enhancing its reactivity.
Comparison with Similar Compounds
2-fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other similar compounds, such as :
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound lacks the fluorine atom, which can result in different reactivity and applications.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar structure but with the fluorine atom in a different position, which can affect its chemical properties and reactivity.
2-(6-Fluoro-3-pyridinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar boron moiety but a different substitution pattern on the pyridine ring, leading to variations in its chemical behavior.
These comparisons highlight the unique properties of this compound, particularly its combination of fluorine and boron, which imparts distinct reactivity and applications in various fields.
Properties
CAS No. |
2085307-54-4 |
---|---|
Molecular Formula |
C12H17BFNO3 |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
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